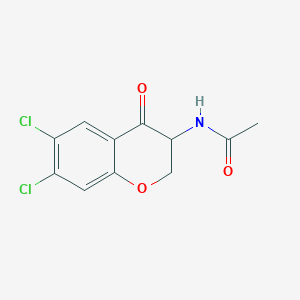
Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide is a chemical compound that belongs to the class of chroman-4-one derivatives. Chroman-4-one is a significant structural motif found in various pharmaceuticals and natural products, known for its diverse biological activities such as antibacterial, antioxidant, and estrogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dichloro-4-oxochroman-3-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(6,7-dichloro-4-oxochroman-3-yl)acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an antibacterial agent by disrupting bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-4H-chromen-3-yl)acetamide
- N-(6-chloro-4-oxochroman-3-yl)acetamide
- N-(7-chloro-4-oxochroman-3-yl)acetamide
Uniqueness
N-(6,7-dichloro-4-oxochroman-3-yl)acetamide is unique due to the presence of two chlorine atoms at the 6 and 7 positions of the chroman-4-one ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
54444-55-2 |
|---|---|
Molecular Formula |
C11H9Cl2NO3 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
N-(6,7-dichloro-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9Cl2NO3/c1-5(15)14-9-4-17-10-3-8(13)7(12)2-6(10)11(9)16/h2-3,9H,4H2,1H3,(H,14,15) |
InChI Key |
YMGDOVQHALIZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1COC2=CC(=C(C=C2C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















